Methyl L-alaninate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

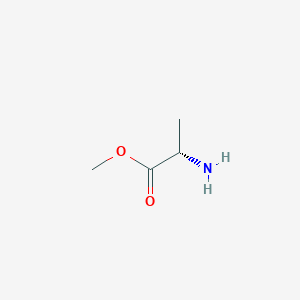

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPPFQULDPWHX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905646 | |

| Record name | Methyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10065-72-2 | |

| Record name | L-Alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Methyl L-alaninate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-alaninate, also known as L-alanine methyl ester, is the methyl ester derivative of the non-essential amino acid L-alanine. It is a crucial chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and peptidomimetics.[1] Its primary utility lies in serving as a protected form of L-alanine, allowing for selective chemical modifications at other positions of a molecule.[2] This guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its more common and stable hydrochloride salt, including its physicochemical characteristics, spectral data, synthesis, and applications in research and drug development.

Physicochemical Properties

This compound is most commonly handled and stored as its hydrochloride salt to enhance its stability and ease of handling.[1] The free base is a less stable entity. The quantitative properties of both the free base and its hydrochloride salt are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 10065-72-2 | 2491-20-5 |

| Molecular Formula | C₄H₉NO₂ | C₄H₁₀ClNO₂ |

| Molecular Weight | 103.12 g/mol | 139.58 g/mol |

| Appearance | - | White to off-white crystalline solid |

| Melting Point | Not widely reported | 109-111 °C |

| Boiling Point | 101.5 °C at 760 mmHg | Not applicable |

| Density | 1.01 g/cm³ | Not available |

| Solubility | Not widely reported | Soluble in water (100 mg/mL), ethanol (~30 mg/mL), DMSO (~20 mg/mL), and DMF (~20 mg/mL).[3] |

| Optical Rotation | Not widely reported | [α]25/D +7.0° (c = 1.6 in methanol) |

Spectroscopic Data

The structural elucidation and purity assessment of this compound hydrochloride are typically performed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound hydrochloride. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Table 2: ¹H NMR Spectral Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 1H | α-CH |

| ~3.8 | Singlet | 3H | O-CH₃ |

| ~1.6 | Doublet | 3H | β-CH₃ |

| ~8.5 | Broad Singlet | 3H | NH₃⁺ |

Note: Chemical shifts can vary slightly depending on the solvent used.

Table 3: ¹³C NMR Spectral Data for this compound Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~53 | O-CH₃ |

| ~49 | α-CH |

| ~16 | β-CH₃ |

Note: Chemical shifts can vary slightly depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2800 | N-H stretch (ammonium) |

| ~1740 | C=O stretch (ester) |

| ~1580 | N-H bend (ammonium) |

| ~1240 | C-O stretch (ester) |

Experimental Protocols

Synthesis of this compound Hydrochloride

Two common methods for the synthesis of amino acid methyl ester hydrochlorides are presented below.

Method 1: Using Thionyl Chloride in Methanol

This is a widely used and effective method for the esterification of amino acids.

-

Materials:

-

L-alanine

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Dry diethyl ether or tert-butyl methyl ether

-

-

Procedure:

-

Suspend L-alanine (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.5 eq) dropwise to the stirred suspension. Caution: The reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting solid or oil, add dry diethyl ether or tert-butyl methyl ether to induce crystallization.[4]

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold dry ether, and dry under vacuum to yield this compound hydrochloride.[4]

-

Method 2: Using Trimethylchlorosilane (TMSCl) in Methanol

This method offers a convenient and milder alternative to the thionyl chloride method.[5][6]

-

Materials:

-

L-alanine

-

Anhydrous methanol

-

Trimethylchlorosilane (TMSCl)

-

-

Procedure:

-

Suspend L-alanine (1.0 eq) in anhydrous methanol in a round-bottom flask with a magnetic stirrer.[5]

-

Slowly add trimethylchlorosilane (2.0 eq) to the suspension at room temperature.[5]

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete (monitored by TLC).[7]

-

Remove the solvent and excess reagents under reduced pressure using a rotary evaporator.[5]

-

The resulting solid is this compound hydrochloride, which can be further purified by recrystallization if necessary.[5]

-

Purification by Recrystallization

-

Procedure:

-

Dissolve the crude this compound hydrochloride in a minimal amount of hot isopropanol.[8]

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.[8]

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.[8]

-

Neutralization to the Free Base

To obtain the free base of this compound for subsequent reactions, the hydrochloride salt can be neutralized.

-

Procedure:

-

Dissolve this compound hydrochloride in a suitable solvent such as chloroform or dichloromethane.[1]

-

Add an equivalent amount of a base, such as triethylamine, dropwise while stirring.[1]

-

Stir the mixture at room temperature for a few hours.[1]

-

The triethylamine hydrochloride salt will precipitate out and can be removed by filtration.

-

The filtrate contains the free this compound in solution, which can be used directly or concentrated.

-

Applications in Research and Drug Development

This compound serves as a versatile building block in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It is a fundamental component in the synthesis of peptides and peptidomimetics. The methyl ester group protects the carboxylic acid functionality of alanine, allowing for the formation of peptide bonds at the amino group.[1]

-

Chiral Intermediate: Due to its chiral center, it is widely used as a starting material in the asymmetric synthesis of complex organic molecules.[1]

-

Drug Development: this compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it has been utilized in the synthesis of antiviral agents, such as those with anti-HIV activity, and anticancer agents.[3]

-

Metabolism Studies: The stable isotope-labeled versions of this compound are used in in-vivo studies to investigate glucose and alanine metabolism, particularly in the context of diseases like diabetes.

Biological Role and Signaling Pathways

There is no direct evidence to suggest that this compound itself plays an active role in biological signaling pathways. Its primary biological relevance stems from being a derivative of L-alanine. L-alanine is known to be involved in various metabolic processes and can influence cellular signaling. For example, L-alanine can activate AMP-activated protein kinase (AMPK) in the liver, thereby modulating systemic glucose metabolism. Furthermore, prolonged exposure to L-alanine has been shown to regulate gene expression related to metabolism, signaling, and apoptosis in pancreatic beta-cells.[9][10] However, these biological activities are attributed to L-alanine, and this compound is typically used as a synthetic tool to introduce the alaninate moiety into larger molecules or as a tracer in metabolic studies.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and purification of this compound hydrochloride.

Conclusion

This compound, particularly in its hydrochloride form, is a fundamentally important chiral building block with well-defined physicochemical and spectroscopic properties. Its synthesis is readily achievable through established esterification protocols, and its high purity can be obtained via recrystallization. While it does not appear to have a direct role in biological signaling, its utility as a protected amino acid derivative in peptide synthesis and as a key intermediate in the development of a wide range of pharmaceuticals underscores its significance in medicinal chemistry and drug discovery. This guide provides a solid foundation of its core properties for researchers and scientists working in these fields.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pianetachimica.it [pianetachimica.it]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.atu.ie [pure.atu.ie]

An In-depth Technical Guide to Methyl L-alaninate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl L-alaninate, a pivotal chiral building block in synthetic chemistry. The document details its chemical properties, structure, and CAS number, alongside its significant applications in pharmaceutical development and research. Included are detailed experimental protocols and workflow visualizations to support its practical application in a laboratory setting.

Core Chemical and Physical Properties

This compound is the methyl ester of the amino acid L-alanine. It is most commonly handled in its hydrochloride salt form, which enhances its stability and shelf-life.[1] The free base is typically generated in situ for immediate use in chemical reactions.

Below is a summary of the key physicochemical properties for both the free base and the more common hydrochloride salt.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 10065-72-2[2][3] | 2491-20-5[4] |

| Molecular Formula | C₄H₉NO₂[3] | C₄H₉NO₂ • HCl[4] or C₄H₁₀ClNO₂[5] |

| Molecular Weight | 103.12 g/mol [6] | 139.58 g/mol [5] or 139.6 g/mol [4] |

| Appearance | - | White to light yellow crystalline powder[5] |

| Boiling Point | 101.5°C at 760 mmHg[3] | - |

| Density | 1.01 g/cm³[3] | - |

| Melting Point | - | 109-111°C[5] |

| Solubility | - | Soluble in Water (100 mg/ml), DMF (20 mg/ml), DMSO (20 mg/ml), Ethanol (30 mg/ml)[4][5] |

| SMILES | O=C(OC)--INVALID-LINK--C | O=C(OC)--INVALID-LINK--C.Cl[4] |

| IUPAC Name | methyl (2S)-2-aminopropanoate | methyl (2S)-2-aminopropanoate hydrochloride |

Chemical Structure

The structure of this compound features a chiral center at the alpha-carbon, inherited from the L-alanine precursor. This chirality is critical for its application in stereoselective synthesis.

References

A Technical Guide to the Solubility of Methyl L-alaninate Hydrochloride

This in-depth technical guide provides a comprehensive overview of the solubility of Methyl L-alaninate hydrochloride, a key building block in pharmaceutical and biochemical research. The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of experimental workflows.

Solubility Data

The solubility of this compound hydrochloride has been determined in a variety of common laboratory solvents. The following tables summarize the available quantitative and qualitative solubility data.

Table 1: Quantitative Solubility of this compound Hydrochloride

| Solvent | Solubility (mg/mL) | Molar Concentration (M) | Notes |

| Water | 100[1][2] | ~0.716 | - |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10[3] | ~0.072 | Aqueous solution is not recommended for storage for more than one day.[3] |

| Ethanol | 30[3] | ~0.215 | - |

| Dimethyl Sulfoxide (DMSO) | 20[3] | ~0.143 | Sonication may be required to achieve dissolution.[4] |

| Dimethylformamide (DMF) | 20[3] | ~0.143 | - |

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility |

| Methanol | Soluble |

| Chloroform | Soluble |

Experimental Protocols

While specific, detailed experimental protocols for the solubility determination of this compound hydrochloride are not extensively published in peer-reviewed literature, a standard and widely accepted method for determining the solubility of a solid in a liquid is the gravimetric method. The following is a detailed methodology based on established principles for such determinations.[5][6][7][8]

Gravimetric Method for Solubility Determination

Objective: To determine the saturation solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

-

This compound hydrochloride (solid)

-

Solvent of interest

-

Thermostatic water bath or heating/cooling system

-

Analytical balance

-

Vials with airtight caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound hydrochloride to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the same temperature as the solution to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry container. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the container with the filtered saturated solution to determine the mass of the solution.

-

Evaporate the solvent from the solution. This can be done by placing the container in an oven at a temperature below the decomposition point of this compound hydrochloride and above the boiling point of the solvent. A vacuum oven can be used to facilitate evaporation at a lower temperature.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it again.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound hydrochloride is the final constant mass of the container minus the initial mass of the empty container.

-

The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute.

-

Solubility can then be expressed in various units, such as g/100g of solvent, mg/mL of solvent, or molarity.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound hydrochloride.

References

- 1. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. researchgate.net [researchgate.net]

- 8. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Synthesis of Methyl L-alaninate from L-alanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing methyl L-alaninate from L-alanine, a crucial process for obtaining a versatile chiral building block used in the synthesis of peptides and various pharmaceuticals. This document details established experimental protocols, presents comparative quantitative data, and offers visual representations of the reaction pathways and experimental workflows to aid in both theoretical understanding and practical application.

Core Synthesis Methodologies

The esterification of L-alanine to its methyl ester, this compound, is most commonly achieved through acid-catalyzed reactions. The product is often isolated as its hydrochloride salt, which is more stable and less prone to self-condensation (diketopiperazine formation) than the free ester. The free ester can be readily obtained by neutralization of the hydrochloride salt. The two principal methods detailed in this guide are:

-

Fischer-Speier Esterification: A classic method involving the reaction of L-alanine with methanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrogen chloride.

-

Esterification using Thionyl Chloride: A highly effective method where thionyl chloride reacts with methanol in situ to generate hydrogen chloride, which then catalyzes the esterification. This method is known for driving the reaction to completion and achieving high yields.

A third method utilizing chlorosulfonic acid offers an alternative route, also proceeding through the in situ generation of an acid catalyst.

Experimental Protocols

Fischer-Speier Esterification of L-alanine with Sulfuric Acid

This protocol describes the synthesis of this compound hydrochloride using concentrated sulfuric acid as the catalyst.

Materials:

-

L-alanine

-

Anhydrous methanol

-

Concentrated sulfuric acid (98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend L-alanine (e.g., 44.5 g, 0.5 mol) in anhydrous methanol (160 ml).

-

Acid Addition: Carefully and slowly add concentrated sulfuric acid (e.g., 55.0 g, 0.55 mol) to the stirred suspension. The addition is exothermic and should be done with cooling if necessary.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for several hours (e.g., 4 hours). To drive the equilibrium towards the product, methanol can be continuously added while distilling off the solvent from the reaction mixture.[1]

-

Work-up (Isolation of Hydrochloride Salt): After cooling the reaction mixture to room temperature, the excess methanol is removed under reduced pressure. The resulting residue contains this compound sulfate. To obtain the hydrochloride salt, the residue can be treated with a solution of HCl in an organic solvent.

-

Work-up (Isolation of Free Ester): Cool the reaction mixture and pour it into a beaker containing distilled water.[2] Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until the pH reaches 7.[3]

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the this compound with diethyl ether or another suitable organic solvent (e.g., ethyl acetate) multiple times.[4]

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude this compound.

-

Purification: The crude ester can be further purified by vacuum distillation.

Esterification of L-alanine using Thionyl Chloride

This method is highly efficient for the synthesis of amino acid esters and typically provides high yields of the hydrochloride salt.

Materials:

-

L-alanine

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, suspend L-alanine in anhydrous methanol. Cool the mixture to 0°C in an ice bath.

-

Thionyl Chloride Addition: Add thionyl chloride dropwise to the stirred suspension while maintaining the temperature at 0°C. Thionyl chloride reacts exothermically with methanol to form methyl sulfite and HCl.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by TLC.

-

Isolation: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting solid is the this compound hydrochloride.

-

Purification: The crude hydrochloride salt can be purified by recrystallization. Wash the collected crystals with anhydrous diethyl ether to remove any residual impurities.

Neutralization of this compound Hydrochloride to Yield the Free Ester

Materials:

-

This compound hydrochloride

-

Dichloromethane or chloroform

-

Saturated sodium carbonate solution or triethylamine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve or suspend the this compound hydrochloride (10 mmol) in dichloromethane (20 mL) in a dry reaction flask.[5]

-

Neutralization: Add a saturated sodium carbonate solution and stir vigorously for several minutes.[5] Alternatively, a solution of triethylamine (1.1 equivalents) in chloroform can be added dropwise at 0°C.

-

Extraction: If using an aqueous base, separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).[5]

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under vacuum to obtain the free this compound.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of L-alanine esters under various conditions.

| Method | Catalyst/Reagent | Substrate | Solvent | Reaction Conditions | Yield | Purity | Reference |

| Fischer-Speier | Sulfuric Acid | L-alanine | Methanol | Reflux with continuous methanol addition/distillation | 98.1% | Not Specified | [1] |

| Thionyl Chloride | Thionyl Chloride | L-alanine | Methanol | Not Specified | High | Not Specified | [6] |

| Chlorosulfonic Acid | Chlorosulfonic Acid | L-alanine | Methanol | -20°C to RT, 48h | Not Specified | Not Specified | [5] |

Note: Yields can vary significantly based on the specific reaction scale, purity of reagents, and work-up procedures.

Characterization Data

This compound Hydrochloride

-

¹H NMR (CD₃OD): δ 3.74 (s, 3H, OCH₃), 1.34 (d, 3H, CHCH₃).[7]

-

Appearance: White to off-white solid.[5]

-

Solubility: Slightly soluble in water, insoluble in ether.[5]

Visualizations

Fischer-Speier Esterification Mechanism

The following diagram illustrates the acid-catalyzed mechanism for the Fischer-Speier esterification of L-alanine.

References

- 1. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]

- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Biocatalytic Synthesis of N-methyl-L-alanine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-L-alanine (NMeAla) is a non-proteinogenic amino acid of significant interest in pharmaceutical development. Its incorporation into peptide-based therapeutics enhances proteolytic stability, increases membrane permeability, and improves overall pharmacokinetic profiles.[1][2] Traditional chemical synthesis routes for NMeAla often contend with challenges such as the use of hazardous reagents, low yields, incomplete stereoselectivity, and the formation of undesirable by-products like di-N-methyl-L-alanine.[1][3] Biocatalysis presents a powerful, green alternative, offering high stereoselectivity under mild reaction conditions. This guide provides an in-depth technical overview of the primary enzymatic strategies for NMeAla synthesis, focusing on reductive amination and whole-cell biocatalysis, providing detailed protocols and process insights for practical application in research and development.

Introduction: The Case for Biocatalysis

The strategic N-methylation of amino acids is a critical modification in medicinal chemistry.[4] By replacing a hydrogen atom on the backbone amide nitrogen with a methyl group, the hydrogen-bonding capacity is removed, and steric hindrance is introduced. This seemingly minor change has profound consequences for peptide structure and function, often leading to:

-

Enhanced Proteolytic Stability: The N-methylated peptide bond is resistant to cleavage by many common proteases.[1][4]

-

Improved Cell Permeability: Increased lipophilicity can facilitate passive diffusion across cell membranes.[1][4][5]

-

Favorable Conformational Constraints: N-methylation can lock the peptide into a bioactive conformation, enhancing receptor binding affinity.[5]

While the benefits are clear, the synthesis is not trivial. Chemical methods can be effective but often require multi-step processes with protecting groups and harsh reagents, leading to potential racemization and difficult purifications.[3][6][7] Biocatalytic routes circumvent many of these issues. Enzymes, as nature's catalysts, operate with exquisite chemo-, regio-, and stereoselectivity, typically in aqueous media at ambient temperatures and pressures. This alignment with green chemistry principles, coupled with high efficiency, makes biocatalysis an increasingly attractive approach for producing high-value chiral molecules like N-methyl-L-alanine.[8][9]

Core Biocatalytic Strategy: Reductive Amination of Pyruvate

The most prominent and successful biocatalytic route to N-methyl-L-alanine is the direct reductive amination of pyruvate with methylamine.[1] This reaction is a convergent synthesis that constructs the final molecule from two simple, inexpensive precursors in a single stereoselective step.

Mechanism and Key Enzymes

The reaction proceeds via a two-step mechanism catalyzed by a class of enzymes known as imine reductases (IREDs) or, more specifically in this context, N-methyl-L-amino acid dehydrogenases (NMAADH).[1][10]

-

Imine Formation: Pyruvate (an α-keto acid) and methylamine spontaneously condense to form an intermediate imine (N-methyl-2-iminopropanoate). This reaction is reversible and the equilibrium can be influenced by reactant concentrations and pH.

-

Stereoselective Reduction: The enzyme utilizes a reduced nicotinamide cofactor (NADH or NADPH) to deliver a hydride to the si-face of the imine's C=N bond, stereoselectively forming N-methyl-L-alanine.[11]

The key enzyme for this transformation is the N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida, often referred to by its gene name, dpkA.[1][3] This enzyme, technically a member of the imine reductase (IRED) family, has been shown to effectively catalyze the reductive methylamination of pyruvate.[1][3]

Mandatory Visualization: Reductive Amination Pathway

The following diagram illustrates the enzymatic conversion of pyruvate and methylamine into N-methyl-L-alanine, highlighting the critical role of the NMAADH enzyme and the NADH cofactor.

Caption: Biocatalytic Reductive Amination Workflow.

Whole-Cell Biocatalysis: An Integrated Approach

While using purified enzymes offers a clean system, it necessitates the costly addition and regeneration of the NADH/NADPH cofactor. A more economically viable and scalable approach is to use a whole-cell biocatalyst.[8] This strategy leverages the cell's native metabolism to supply the necessary precursors and cofactors.

A highly successful example involves engineering the bacterium Corynebacterium glutamicum, a workhorse of industrial amino acid production.[1] The strategy involves:

-

Host Strain Engineering: Start with a C. glutamicum strain already optimized for high-level pyruvate production. This ensures a robust supply of one of the key substrates.

-

Heterologous Gene Expression: Introduce and express the dpkA gene from Pseudomonas putida to provide the required NMAADH catalytic activity.[1]

-

Metabolic Integration: The cell's central metabolism (glycolysis) converts a simple carbon source like glucose into pyruvate. Simultaneously, the cell's pool of reducing equivalents (NADH) is naturally regenerated, providing a continuous supply for the reductive amination step.[1]

This elegant one-step fermentation process converts glucose and methylamine directly into N-methyl-L-alanine, achieving high titers and yields.[1]

Mandatory Visualization: Whole-Cell Biocatalyst System

This diagram outlines the integrated metabolic pathways within an engineered C. glutamicum cell for the production of N-methyl-L-alanine from glucose.

Caption: Integrated Whole-Cell Biocatalytic Process.

Experimental Protocols & Data

Trustworthiness in scientific reporting relies on detailed, reproducible methodologies. The following sections provide validated protocols based on published literature.

Protocol: Whole-Cell Biocatalysis of NMeAla

This protocol is adapted from the successful fed-batch fermentation process using engineered C. glutamicum.[1][5]

Objective: To produce N-methyl-L-alanine from glucose and methylamine using a whole-cell biocatalyst.

Materials:

-

Engineered C. glutamicum strain expressing P. putida NMAADH.

-

Seed medium (e.g., BHI broth).

-

Fermentation medium (e.g., CGXII minimal medium with glucose).

-

Feeding solution: Concentrated glucose and methylamine solution.

-

Bioreactor (fermentor) with pH, temperature, and dissolved oxygen (DO) control.

-

Analytical HPLC with a chiral column for quantification.

Methodology:

-

Pre-culture Preparation: Inoculate a single colony of the engineered strain into 50 mL of seed medium in a baffled flask. Incubate at 30°C with shaking (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-exponential growth phase.

-

Bioreactor Inoculation: Aseptically transfer the pre-culture into the sterilized bioreactor containing the initial batch of fermentation medium. The typical inoculation volume is 5-10% of the initial fermentor volume.

-

Batch Phase Fermentation:

-

Set fermentation parameters: Temperature = 30°C, pH = 7.0 (controlled with NH₄OH or NaOH), and maintain DO above 20% by adjusting agitation and aeration.

-

Allow the culture to grow and consume the initial glucose charge. Monitor cell growth (OD₆₀₀) and glucose concentration periodically.

-

-

Fed-Batch Phase:

-

Causality: The fed-batch strategy is employed to avoid substrate inhibition from high initial glucose concentrations and to maintain a productive metabolic state over a longer period.

-

Once the initial glucose is depleted (indicated by a sharp increase in DO), begin the continuous or intermittent feeding of the concentrated glucose and methylamine solution. The feed rate should be carefully controlled to maintain a low residual glucose concentration.

-

-

Sampling and Analysis:

-

Withdraw samples from the bioreactor at regular intervals (e.g., every 4-8 hours).

-

Centrifuge the samples to pellet the cells. The supernatant contains the product.

-

Analyze the supernatant for NMeAla, residual glucose, and major by-products (e.g., pyruvate, L-alanine) using HPLC. Enantiomeric excess (e.e.) should be confirmed using a chiral column.

-

-

Harvesting and Purification:

-

Once the desired product titer is reached (typically after 48-96 hours), terminate the fermentation.

-

Separate the biomass from the culture broth via centrifugation or microfiltration.

-

The NMeAla in the supernatant can be purified using standard downstream processing techniques such as ion-exchange chromatography.[5]

-

Data Presentation: Performance Metrics

The success of a biocatalytic process is measured by key performance indicators (KPIs). The table below summarizes typical results achieved for NMeAla production using the engineered C. glutamicum system.

| Parameter | Reported Value | Source | Justification & Significance |

| Final Titer (g/L) | 31.7 | [1] | High product concentration is crucial for reducing downstream processing costs and improving process economics. |

| Yield (g NMeAla / g glucose) | 0.71 | [1] | This metric reflects the efficiency of carbon conversion from the feedstock to the final product. A high yield is essential for sustainability. |

| Volumetric Productivity (g/L/h) | 0.35 | [1] | Measures the speed of the process. Higher productivity means more product can be made in a given reactor volume over time. |

| Enantiomeric Excess (e.e.) | > 99% (L-isomer) | Implied by enzymatic stereospecificity | Confirms the primary advantage of biocatalysis—producing the desired stereoisomer with exceptional purity, which is critical for pharmaceuticals. |

| Major By-products | L-alanine, Pyruvate | [1] | Identifying and minimizing by-products (e.g., by optimizing nitrogen source levels) is key to improving yield and simplifying purification.[1] |

Future Outlook and Challenges

The biocatalytic production of N-methyl-L-alanine has been successfully demonstrated at the laboratory and pilot scale. The path to broader industrial adoption involves addressing several key areas:

-

Enzyme Engineering: While the native P. putida NMAADH is effective, protein engineering efforts could enhance its stability, catalytic efficiency (kcat/Km), and tolerance to high substrate/product concentrations.[12][13]

-

Process Intensification: Further optimization of fermentation conditions, including media composition and feeding strategies, can lead to higher titers and productivities.

-

Expanded Substrate Scope: Engineered NMAADH variants could be developed to accept other α-keto acids, enabling the synthesis of a wide range of N-methylated amino acids.[3]

-

Sustainable Feedstocks: Adapting the whole-cell biocatalyst to utilize second-generation feedstocks like lignocellulosic sugars (xylose, arabinose) has already been demonstrated and is a key step towards a fully sustainable process.[1]

Conclusion

Biocatalysis offers a robust, efficient, and sustainable platform for the synthesis of N-methyl-L-alanine. The whole-cell fermentation approach using engineered Corynebacterium glutamicum stands out as a particularly powerful strategy, integrating precursor supply, cofactor regeneration, and enzymatic conversion into a single, scalable process. This method successfully overcomes the primary limitations of chemical synthesis, delivering the optically pure L-isomer in high titers and yields. For researchers and drug development professionals, leveraging these biocatalytic systems provides a direct and green route to a critical building block for next-generation peptide therapeutics.

References

- 1. One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient cell factories for the production of N‐methylated amino acids and for methanol‐based amino acid production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Engineering enzymes for noncanonical amino acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Chemical Properties of Methyl L-alaninate Hydrochloride

Abstract: Methyl L-alaninate hydrochloride (CAS No: 2491-20-5) is the hydrochloride salt of the methyl ester of L-alanine, a non-essential amino acid. It serves as a crucial and versatile chiral building block in a multitude of synthetic applications. This technical guide provides an in-depth overview of its chemical and physical properties, spectroscopic profile, stability, and reactivity. Detailed experimental protocols for its synthesis and characterization are presented, alongside a discussion of its significant role as a pharmaceutical intermediate and a tool in metabolic research. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification and Physicochemical Properties

This compound hydrochloride is a white to off-white crystalline solid.[1][2][3][4] Its fundamental identifiers and key physicochemical properties are summarized below. The compound is noted to be hygroscopic and should be stored accordingly under inert gas.[5][6][7]

Table 1: Compound Identifiers for this compound Hydrochloride

| Identifier | Value |

| CAS Number | 2491-20-5[8][9] |

| Molecular Formula | C₄H₉NO₂ · HCl (or C₄H₁₀ClNO₂)[2][8][9] |

| Molecular Weight | 139.58 g/mol [3][6][9][10] |

| IUPAC Name | methyl (2S)-2-aminopropanoate;hydrochloride[6][9] |

| Synonyms | L-Alanine methyl ester HCl, H-Ala-OMe HCl, Methyl (S)-2-aminopropanoate hydrochloride[2][8][9] |

| InChI Key | IYUKFAFDFHZKPI-DFWYDOINSA-N[8][11] |

| SMILES | C--INVALID-LINK--N.Cl[9][11] |

Table 2: Physical and Chemical Properties of this compound Hydrochloride

| Property | Value |

| Appearance | White to off-white crystalline solid or powder[3][4][8][10] |

| Melting Point | 106 - 112 °C[6][7][10][11][12] |

| Optical Rotation | [α]²⁵/D +7.0° (c=1.6 in Methanol)[11]; +6.5° (c=10 in Methanol)[6] |

| Purity | ≥95% to 99%[2][8][10][11] |

| Stability | Stable for ≥4 years when stored at -20°C[2][13] |

| Sensitivity | Hygroscopic[5][6][7] |

Solubility Profile

The solubility of this compound hydrochloride is a critical parameter for its application in various reaction conditions and biological assays. It is readily soluble in water and polar organic solvents.

Table 3: Solubility Data for this compound Hydrochloride

| Solvent | Solubility |

| Water | 100 mg/mL[6][7] |

| Ethanol | ~30 mg/mL[2][8][13] |

| DMSO | ~20 mg/mL to 100 mg/mL (with sonication)[2][3][8][13] |

| DMF | ~20 mg/mL[2][8][13] |

| PBS (pH 7.2) | ~10 mg/mL[2][8][13] |

Spectroscopic Data

The structural identity and purity of this compound hydrochloride are confirmed through various spectroscopic techniques. While raw spectra are available in databases, this section summarizes the key analytical methods used for its characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum typically shows characteristic signals for the methyl ester, the alpha-proton, and the methyl group on the alanine backbone.[5][9]

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands corresponding to the amine salt (N-H stretching), the ester carbonyl group (C=O stretching), and C-H bonds.[9]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the parent molecule.[14][15]

Chemical Reactivity and Synthetic Applications

As a bifunctional molecule, this compound hydrochloride is a valuable starting material in organic synthesis.[16] Its reactivity is centered around the primary amine and the methyl ester functionalities.

-

N-Terminus Reactivity : The primary amine is a nucleophile and can readily undergo reactions such as acylation (e.g., amide bond formation in peptide synthesis) and alkylation.[16]

-

C-Terminus Reactivity : The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides via aminolysis.[16]

This dual reactivity makes it an essential building block for the synthesis of peptides and other complex organic molecules.[16][17]

The compound is widely used as a pharmaceutical intermediate. Its chiral nature is particularly important in the development of stereospecific drugs, including antiviral and anticancer agents.[2][8][13] Furthermore, it is utilized in metabolic studies to investigate glucose and alanine metabolism, especially in the context of diabetes research.[6][10][17]

Experimental Protocols

General Synthesis of Amino Acid Methyl Ester Hydrochlorides

A convenient and widely applicable method for the esterification of amino acids utilizes trimethylchlorosilane (TMSCl) in methanol.[18] This procedure avoids harsh conditions often associated with other methods like using thionyl chloride.

-

Reaction Setup : Suspend the desired L-amino acid (1 equivalent) in a round-bottom flask containing anhydrous methanol (e.g., 2-3 mL per mmol of amino acid).

-

Reagent Addition : Cool the suspension in an ice bath. Slowly add freshly distilled chlorotrimethylsilane (2 equivalents) to the stirred suspension.

-

Reaction : Remove the ice bath and allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Workup : Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator. The resulting solid is the crude amino acid methyl ester hydrochloride.

-

Purification : The product can be further purified by recrystallization from a suitable solvent system, such as methanol/ether, if necessary.

Spectroscopic Characterization

-

NMR Spectroscopy :

-

Prepare a solution of the sample (~10 mg/mL) in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆.[19]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to perform Fourier transformation, phase correction, and baseline correction for peak analysis.

-

-

IR Spectroscopy :

-

Mass Spectrometry :

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol).

-

Analyze the sample using Electrospray Ionization (ESI) or another appropriate ionization technique to obtain the mass spectrum and confirm the molecular weight.

-

Conclusion

This compound hydrochloride is a fundamentally important chiral building block with well-defined chemical and physical properties. Its high reactivity, solubility in common solvents, and stability make it an invaluable component in the synthesis of pharmaceuticals and peptides. The straightforward protocols for its synthesis and characterization further enhance its utility for researchers and drug development professionals. A thorough understanding of its properties, as detailed in this guide, is essential for its effective application in advancing chemical and biomedical research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. L-Alanine methyl ester hydrochloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]

- 8. L-Alanine methyl ester (hydrochloride) | CAS 2491-20-5 | Cayman Chemical | Biomol.com [biomol.com]

- 9. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. H-Ala-OMe.HCl | L-Alanine methyl ester hydrochloride, 99% | 2491-20-5 | L-Alanine methyl ester hydrochloride, 99% | Ottokemi™ Product [ottokemi.com]

- 11. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. caymanchem.com [caymanchem.com]

- 14. L-Alanine methyl ester hydrochloride(2491-20-5) MS spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. nbinno.com [nbinno.com]

- 17. innospk.com [innospk.com]

- 18. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. spectrabase.com [spectrabase.com]

Stereochemistry of Methyl L-alaninate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-alaninate, the methyl ester of the naturally occurring amino acid L-alanine, is a crucial chiral building block in synthetic organic chemistry and drug development. Its stereochemical integrity is paramount as the biological activity of resulting molecules often depends on the correct enantiomeric form. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its synthesis, chiral properties, and the analytical methods used for its stereochemical characterization. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Chiral Properties

This compound is most commonly handled as its more stable hydrochloride salt. The preservation of the (S)-configuration from the parent L-alanine is a key aspect of its utility.

Quantitative Data Summary

The following table summarizes the key physicochemical and chiral properties of this compound and its hydrochloride salt.

| Property | Value | Form |

| Chemical Name | Methyl (2S)-2-aminopropanoate | Free Base |

| Methyl (2S)-2-aminopropanoate hydrochloride | Hydrochloride Salt | |

| CAS Number | 10065-72-2 | Free Base |

| 2491-20-5 | Hydrochloride Salt | |

| Molecular Formula | C₄H₉NO₂ | Free Base |

| C₄H₁₀ClNO₂ | Hydrochloride Salt | |

| Molecular Weight | 103.12 g/mol | Free Base |

| 139.58 g/mol | Hydrochloride Salt | |

| Melting Point | 109-111 °C[1][2] | Hydrochloride Salt |

| 108-112 °C[2] | Hydrochloride Salt | |

| Specific Optical Rotation ([α]D) | +7.0° (c=1.6, Methanol, 25°C)[1] | Hydrochloride Salt |

| +5.0 to +8.0° (c=2, Methanol)[3] | Hydrochloride Salt | |

| Enantiomeric Excess (ee) | Typically >98% | Both |

Synthesis of this compound

The synthesis of this compound with high enantiomeric purity relies on the esterification of L-alanine, which preserves the stereocenter. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Synthesis Workflow

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol describes the synthesis of this compound hydrochloride from L-alanine using thionyl chloride in methanol.

Materials:

-

L-alanine

-

Anhydrous methanol

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, suspend L-alanine in anhydrous methanol.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound hydrochloride as a white solid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of this compound.

Spectroscopic Data Summary

| Spectroscopic Technique | Key Peaks and Assignments |

| ¹H NMR (CD₃OD, 400 MHz) | δ 1.49 (d, 3H, -CH₃), δ 2.79 (s, 3H, -OCH₃), δ 3.93 (q, 1H, α-CH)[4] |

| ¹³C NMR (CD₃OD, 100 MHz) | δ 17.8 (-CH₃), δ 50.4 (α-C), δ 171.6 (C=O)[4] |

| FTIR (KBr, cm⁻¹) | ~3400-2600 (N-H stretch of NH₃⁺), ~1745 (C=O stretch of ester), ~1590 (N-H bend) |

Stereochemical Analysis

Ensuring the high enantiomeric purity of this compound is critical. The primary methods for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Logical Relationship for Stereochemical Purity Assessment

References

The Genesis of a Building Block: A Technical History of Methyl L-alaninate

For Immediate Release

[CITY, STATE] – Methyl L-alaninate, a seemingly simple amino acid ester, holds a significant place in the history of biochemistry and peptide chemistry. Its discovery was not a singular event but rather a crucial outcome of pioneering work at the turn of the 20th century that unlocked our understanding of proteins. This technical guide delves into the discovery, historical context, and key experimental protocols related to this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this foundational molecule.

Discovery and Historical Context: The Fischer Esterification

The discovery of this compound is intrinsically linked to the groundbreaking work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses.[1][2] Around 1899, Fischer turned his attention to the complex world of proteins, recognizing that they were composed of individual amino acids.[3] A major hurdle at the time was the separation and purification of these amino acids from protein hydrolysates.

Building upon the earlier work of Theodor Curtius, Fischer developed a revolutionary method in 1901: the esterification of the carboxylic acid group of the amino acids.[3] By converting the amino acids into their corresponding esters, he dramatically increased their volatility, allowing them to be separated by fractional distillation under reduced pressure.[3] This process, now famously known as Fischer-Speier esterification , was first reported in 1895 as a catalytic method for producing esters from carboxylic acids and alcohols using a mineral acid catalyst.[4]

It was within this body of work that this compound was first synthesized and isolated. By treating a mixture of amino acids, including alanine, with anhydrous methanol and a strong acid catalyst like hydrogen chloride, Fischer was able to convert L-alanine into its methyl ester. This pivotal development not only provided a means to isolate alanine but also furnished a new class of chemical reagents—amino acid esters—that would become indispensable for peptide synthesis. Fischer's synthesis of the first dipeptide, glycyl-glycine, in 1901, further underscored the utility of these new building blocks.[5]

Quantitative Data

The hydrochloride salt of this compound is the most common commercially available form due to its enhanced stability.[6] The following table summarizes key quantitative data for L-Alanine methyl ester hydrochloride.

| Property | Value | References |

| Molecular Formula | C₄H₉NO₂ · HCl | [6][7] |

| Molecular Weight | 139.58 g/mol | [7][8] |

| CAS Number | 2491-20-5 | [6][7] |

| Appearance | White powder | [6][9] |

| Melting Point | 109-111 °C | [8][10][11] |

| Optical Rotation ([α]D) | +7.0° to +8.0° (c=1-1.6 in Methanol) | [6][8] |

| Solubility | Soluble in water (100 mg/ml) | [10] |

| Purity | ≥ 98% | [6][11] |

Experimental Protocols

The synthesis of this compound can be approached through both historical and modern methodologies. The resulting ester is typically isolated as its hydrochloride salt to improve stability and ease of handling.

Historical Method: Fischer-Speier Esterification

This protocol is based on the original method developed by Emil Fischer. It involves the direct acid-catalyzed esterification of L-alanine with methanol.

Materials:

-

L-alanine

-

Anhydrous Methanol

-

Dry Hydrogen Chloride (gas) or concentrated Sulfuric Acid

-

Reflux condenser

-

Heating mantle

-

Round-bottom flask

Procedure:

-

Suspend L-alanine in a generous excess of anhydrous methanol in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the stirred suspension until saturation. Alternatively, cautiously add a catalytic amount of concentrated sulfuric acid.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess methanol under reduced pressure.

-

The resulting crude product, L-alanine methyl ester hydrochloride, can be purified by recrystallization from an appropriate solvent system, such as methanol/ether.

Modern Method: Thionyl Chloride Esterification

A more contemporary and often higher-yielding method employs thionyl chloride (SOCl₂) to generate the acid catalyst in situ and act as a dehydrating agent.

Materials:

-

L-alanine

-

Anhydrous Methanol

-

Thionyl Chloride (SOCl₂)

-

Stirring plate

-

Round-bottom flask with a dropping funnel and gas outlet

-

Ice bath

Procedure:

-

In a round-bottom flask, suspend L-alanine in anhydrous methanol and cool the mixture to -15 °C to 0 °C using an ice-salt bath.[10]

-

Slowly add thionyl chloride dropwise to the stirred suspension via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains low.[10] The reaction is exothermic and generates HCl and SO₂ gas.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 1.5 to 3 hours.[10]

-

Monitor the reaction until the L-alanine has completely dissolved.

-

Cool the solution and remove the solvent under reduced pressure to yield the crude L-alanine methyl ester hydrochloride.

-

Purify the solid product by recrystallization.

Visualizing the Synthesis

The following diagrams illustrate the key chemical pathways and workflows associated with the synthesis of this compound.

Caption: Mechanism of the Fischer-Speier Esterification of L-alanine.

Caption: General experimental workflow for the synthesis of this compound HCl.

Conclusion

From its origins in Emil Fischer's foundational studies on proteins to its current role as a ubiquitous building block in peptide synthesis and drug discovery, this compound exemplifies the enduring impact of fundamental chemical discoveries. The esterification method that led to its isolation remains a cornerstone of organic chemistry, and the molecule itself continues to be a vital tool for scientists creating complex molecules with therapeutic potential. This guide provides a concise yet thorough overview of its history, properties, and synthesis, serving as a valuable resource for the scientific community.

References

- 1. Emil Fischer - Wikipedia [en.wikipedia.org]

- 2. newworldencyclopedia.org [newworldencyclopedia.org]

- 3. Hermann Emil Fischer – The most outstanding chemist in history [comptes-rendus.academie-sciences.fr]

- 4. mdpi.com [mdpi.com]

- 5. nobelprize.org [nobelprize.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. L-Alanine methyl ester hydrochloride | 2491-20-5 [chemicalbook.com]

- 11. innospk.com [innospk.com]

Theoretical Calculations on the Conformation of Methyl L-alaninate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl L-alaninate, the methyl ester of the amino acid L-alanine, serves as a fundamental building block in peptide synthesis and a model system for studying the conformational preferences of amino acid derivatives. Understanding its three-dimensional structure is crucial for predicting the behavior of larger peptides and for the rational design of novel therapeutics. This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to elucidate the conformational landscape of this compound. We present a summary of quantitative data from computational studies, detailed experimental protocols for spectroscopic validation, and visual representations of the computational workflow and conformational relationships.

Introduction

The biological function of peptides and proteins is intrinsically linked to their three-dimensional conformation. The conformational preferences of individual amino acid residues, the fundamental units of these macromolecules, are therefore of significant interest. This compound provides a simplified model for studying the intrinsic conformational tendencies of the alanine residue without the complicating influence of the zwitterionic state present in the free amino acid.

Theoretical calculations, particularly quantum chemical methods, have become indispensable tools for exploring the potential energy surface of flexible molecules like this compound. These methods can predict the relative energies and geometries of different stable conformers. Experimental techniques, such as rotational and NMR spectroscopy, provide crucial validation for these theoretical predictions.

Theoretical Calculations of this compound Conformation

The conformational landscape of this compound is primarily defined by the rotation around several key single bonds. The most significant of these are the dihedral angles associated with the amino group (φ, phi) and the ester group (ψ, psi). Theoretical calculations aim to identify the low-energy conformers and the transition states that connect them.

Computational Methodology

A typical computational workflow for the conformational analysis of this compound involves several steps, from initial structure generation to high-level energy refinement.

Workflow for Theoretical Conformational Analysis:

An In-depth Technical Guide to the Physical Characteristics of Methyl L-alaninate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-alaninate, an ester derivative of the amino acid L-alanine, serves as a crucial building block in peptide synthesis and the development of various pharmaceutical agents.[1][2] Its hydrochloride salt, this compound hydrochloride (or L-Alanine methyl ester hydrochloride), is the most common and stable form utilized in research and commercial applications.[1][3][4][5][6] This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound hydrochloride crystals. It details the quantitative data, experimental protocols for characterization, and logical workflows essential for its application in a laboratory setting. The information presented is intended to support researchers in drug development, protein engineering, and biochemical research.[2]

Physicochemical and Quantitative Data

The fundamental properties of this compound hydrochloride are summarized below. This data is critical for experimental design, formulation, and quality control. The compound is typically supplied as a white to off-white crystalline solid.[1][6][7]

Table 2.1: General and Physical Properties

| Property | Value | Source(s) |

| Systematic Name | methyl (2S)-2-aminopropanoate;hydrochloride | [8] |

| Synonyms | L-Alanine methyl ester hydrochloride, this compound HCl | [1][3][6] |

| CAS Number | 2491-20-5 | [1][4][5][6] |

| Molecular Formula | C₄H₉NO₂ · HCl | [1][3][4] |

| Molecular Weight | 139.58 g/mol | [4][7][8] |

| Appearance | Crystalline solid | [1][3][6] |

| Melting Point | 108 - 112 °C | [5] |

| 109 - 111 °C (lit.) | [4][9] | |

| Optical Activity | [α]25/D +7.0°, c = 1.6 in methanol | [4][9] |

| Purity | ≥95% - 99% | [1][3][4] |

Table 2.2: Solubility Data

| Solvent | Solubility | Source(s) |

| Ethanol | ~30 mg/mL | [1][3] |

| DMSO | ~20 mg/mL (up to 100 mg/mL with ultrasonic) | [1][3][7] |

| Dimethylformamide (DMF) | ~20 mg/mL | [1][3] |

| PBS (pH 7.2) | ~10 mg/mL | [1][3] |

Experimental Protocols and Workflows

This section details the methodologies for the synthesis, purification, and characterization of this compound hydrochloride crystals.

Synthesis and Purification Workflow

The synthesis of amino acid esters can be achieved through various methods, including the direct esterification of the amino acid in the presence of an acid catalyst. The general workflow, from starting material to purified crystals, involves synthesis, purification via recrystallization, and subsequent characterization to confirm identity and purity.

Protocol 3.1.1: Recrystallization for Purification

This protocol provides a general method for purifying crude this compound hydrochloride, adapted from procedures for similar amino acid derivatives.[10][11]

-

Dissolution: Place the crude this compound hydrochloride in an Erlenmeyer flask. Add a minimal amount of a suitable solvent or solvent mixture (e.g., a mixture of ethanol and water). Gently warm the mixture on a hot plate with stirring until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes to allow the charcoal to adsorb colored impurities.[10]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.[10]

-

Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in a refrigerator (0–4 °C) and leave it undisturbed overnight.[10]

-

Isolation and Drying: Collect the formed crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Air-dry the crystals or dry them in a vacuum oven at a low temperature.

Physicochemical Characterization Workflow

Once purified crystals are obtained, a series of analytical techniques are employed to confirm the structure and assess physical properties. This workflow ensures the material meets the required specifications for research or development.

Spectroscopic Analysis Protocols

Spectroscopic methods are fundamental for confirming the chemical identity of this compound hydrochloride.

Protocol 3.3.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Prepare a solution by dissolving approximately 5-10 mg of the crystalline solid in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer at room temperature.[12]

-

Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (e.g., TMS).

-

Analysis: Analyze the processed spectra to confirm the expected proton and carbon environments, multiplicities, and integrations corresponding to the structure of this compound.

Protocol 3.3.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is common for solid powders. Place a small amount of the crystalline solid directly onto the ATR crystal.

-

Data Acquisition: Record the FT-IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Analysis: Identify the characteristic vibrational frequencies for the functional groups present in this compound hydrochloride, such as N-H stretches (amine salt), C=O stretch (ester), and C-O stretches.

Thermal Analysis Protocol (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability, melting point, and decomposition profile of the material.[13][14]

-

Sample Preparation: Accurately weigh 5–10 mg of the crystalline solid into an appropriate crucible (e.g., aluminum or alumina).[13]

-

Instrument Setup: Place the sample crucible and a reference crucible into the analysis chamber.

-

Experimental Conditions:

-

Data Analysis:

-

DSC Curve: Identify endothermic peaks, which correspond to events like melting. The onset temperature of the sharp endotherm is typically reported as the melting point.[16]

-

TGA Curve: Analyze the weight loss as a function of temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

-

X-ray Diffraction (XRD) Protocol

Powder X-ray Diffraction (PXRD) is used to confirm the crystalline nature and phase of the material. While specific XRD data for this compound is not detailed in the provided search results, a standard protocol for its analysis is described below, based on methodologies for similar amino acid crystals.[17][18]

-

Sample Preparation: Gently grind the crystalline solid into a fine, homogeneous powder using a mortar and pestle. Pack the powder into a sample holder.

-

Data Acquisition:

-

Instrument: Use a powder X-ray diffractometer with a standard X-ray source (e.g., Cu Kα radiation).

-

Scan Parameters: Collect the diffraction pattern over a relevant 2θ range (e.g., 5° to 50°) with a suitable step size and scan speed.

-

-

Data Analysis: Analyze the resulting diffractogram. The presence of sharp, well-defined peaks indicates a crystalline material.[17] The peak positions (2θ values) and their relative intensities create a unique fingerprint for the crystalline phase, which can be used for identification and purity assessment.

References

- 1. L-Alanine methyl ester (hydrochloride) | CAS 2491-20-5 | Cayman Chemical | Biomol.com [biomol.com]

- 2. chemimpex.com [chemimpex.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Alanine methyl ester hydrochloride | C4H10ClNO2 | CID 2733257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. benchchem.com [benchchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mt.com [mt.com]

- 15. gala.gre.ac.uk [gala.gre.ac.uk]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the pKa of Methyl L-alaninate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of methyl L-alaninate, focusing on the pKa of its conjugate acid. This parameter is crucial for understanding the compound's behavior in various chemical and biological systems, which is of significant interest in fields such as drug development and peptide chemistry. This document details the experimental determination of this value, presents the relevant data in a structured format, and illustrates the underlying chemical principles and experimental workflows.

Quantitative Data on the pKa of this compound

The pKa of the conjugate acid of this compound, which corresponds to the dissociation of the protonated amino group (-NH3+), has been determined experimentally. The following table summarizes the key quantitative data obtained from potentiometric titrations.

| Compound | Parameter | Value | Temperature (°C) | Ionic Strength (mol L⁻¹) | Solvent | Reference |

| L-Alanine Methyl Ester | pKa (-NH3+) | 7.73 | 20 | 0.1000 | Water | [1] |

| L-Alanine Methyl Ester | pKa (-NH3+) | 7.45 | 35 | 0.1000 | Water | [1] |

Note: The pKa values are derived from the thermodynamic parameters reported in the cited literature. The original study determined the free energy change (ΔG°) for the protonation reaction, from which the pKa can be calculated using the equation pKa = ΔG° / (2.303 * R * T), where R is the gas constant and T is the temperature in Kelvin.

Acid-Base Equilibrium of this compound

This compound possesses a primary amino group, which can be protonated to form its conjugate acid. The equilibrium between the protonated and deprotonated forms is fundamental to its chemical behavior.

Experimental Protocol: Potentiometric Titration